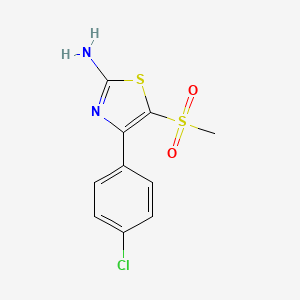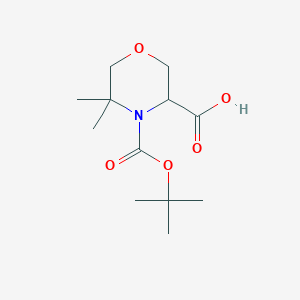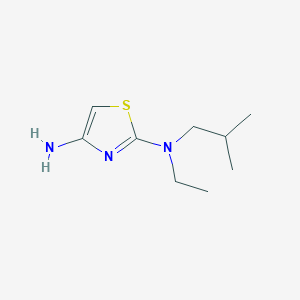![molecular formula C5H2BrN3S B15056562 6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine](/img/structure/B15056562.png)
6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine is a heterocyclic compound that features a bromine atom attached to a thiadiazole ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine typically involves the reaction of hydrazonoyl halides with pyridine derivatives. One common method includes the reaction of 2-aminopyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product yield .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of laboratory methods. This involves scaling up the reaction conditions and ensuring proper handling of reagents and solvents to maintain safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can form new ring structures through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Aplicaciones Científicas De Investigación
6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-b]pyridine: Lacks the bromine atom but shares a similar core structure.
Pyrano[2,3-d]thiazole: Contains a fused pyran ring instead of a pyridine ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Features a triazole ring fused with a thiadiazine ring.
Uniqueness
6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties .
Propiedades
Fórmula molecular |
C5H2BrN3S |
|---|---|
Peso molecular |
216.06 g/mol |
Nombre IUPAC |
6-bromothiadiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C5H2BrN3S/c6-3-1-4-5(7-2-3)10-9-8-4/h1-2H |
Clave InChI |
XPKMZZLBGZLNMU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1N=NS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


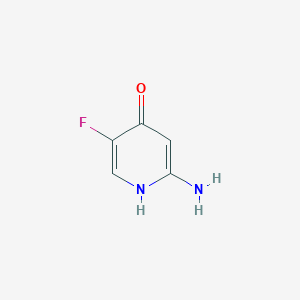
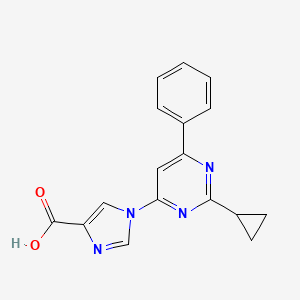

![2-Cyclopropyl-3-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15056496.png)

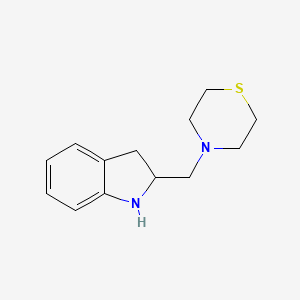
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide](/img/structure/B15056521.png)
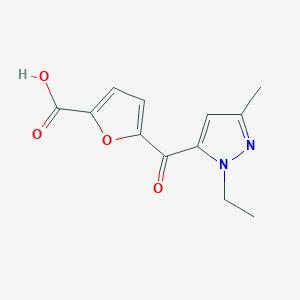
![2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15056536.png)

